molecular formula C17H16ClNO4 B4897306 N-1,3-benzodioxol-5-yl-2-(4-chloro-2-methylphenoxy)propanamide

N-1,3-benzodioxol-5-yl-2-(4-chloro-2-methylphenoxy)propanamide

Cat. No. B4897306
M. Wt: 333.8 g/mol
InChI Key: RBCKSRIYZPTARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-(4-chloro-2-methylphenoxy)propanamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential use in various scientific research applications. It belongs to the class of drugs known as selective androgen receptor modulators (SARMs) and has been shown to have a high affinity for the peroxisome proliferator-activated receptor delta (PPARδ).

Mechanism of Action

N-1,3-benzodioxol-5-yl-2-(4-chloro-2-methylphenoxy)propanamide works by activating the PPARδ, which is a transcription factor that regulates the expression of genes involved in energy metabolism. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as increased mitochondrial biogenesis. This results in improved endurance performance and increased energy expenditure.
Biochemical and Physiological Effects:
Studies have shown that N-1,3-benzodioxol-5-yl-2-(4-chloro-2-methylphenoxy)propanamide can improve endurance performance in animals and humans, as well as increase energy expenditure and reduce body fat. It has also been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. However, there are concerns about potential adverse effects on liver function and the development of cancer.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-2-(4-chloro-2-methylphenoxy)propanamide has several advantages for use in lab experiments, including its high potency and selectivity for PPARδ. However, there are limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid potential adverse effects.

Future Directions

There are several future directions for research on N-1,3-benzodioxol-5-yl-2-(4-chloro-2-methylphenoxy)propanamide, including the investigation of its potential use in the treatment of metabolic disorders and cardiovascular disease, as well as its potential use in enhancing endurance performance in athletes. There is also a need for further research to better understand the potential adverse effects of N-1,3-benzodioxol-5-yl-2-(4-chloro-2-methylphenoxy)propanamide and to develop strategies to minimize these effects.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-(4-chloro-2-methylphenoxy)propanamide has been studied for its potential use in various scientific research applications, including the treatment of metabolic disorders, such as obesity and type 2 diabetes, and the prevention of cardiovascular disease. It has also been investigated for its potential use in enhancing endurance performance in athletes.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-10-7-12(18)3-5-14(10)23-11(2)17(20)19-13-4-6-15-16(8-13)22-9-21-15/h3-8,11H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCKSRIYZPTARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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